

Navigating LDN-211904 Intraperitoneal Administration: A Technical Guide

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Compound of Interest

Compound Name: LDN-211904

Cat. No.: B15579383

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Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information for the successful intraperitoneal (i.p.) formulation and administration of **LDN-211904**. It includes troubleshooting advice and frequently asked questions to address common challenges encountered during preclinical studies.

Frequently Asked Questions (FAQs)

1. What is the recommended vehicle for intraperitoneal injection of **LDN-211904**?

A commonly used vehicle for in vivo studies involves a multi-component solvent system to ensure the solubility and stability of **LDN-211904**. One documented formulation consists of DMSO, PEG300, Tween-80, and saline.^[1] For a final concentration of 2.5 mg/mL, a stock solution in DMSO is first diluted in PEG300, followed by the addition of Tween-80 and finally saline.^[1]

2. What is the solubility of **LDN-211904**?

LDN-211904 exhibits good solubility in dimethyl sulfoxide (DMSO).^[2] Published data indicates solubility in DMSO at concentrations as high as 50 mg/mL and 100 mg/mL.^[2] It is also soluble in methanol at 5 mg/mL.^[2]

3. How should **LDN-211904** stock solutions be stored?

For long-term storage, it is recommended to store stock solutions of **LDN-211904** at -20°C for up to 3 months or at -80°C for up to 6 months.[1][3] Proper storage is critical to maintain the compound's stability and efficacy.

4. What is the mechanism of action of **LDN-211904**?

LDN-211904 is a potent and reversible inhibitor of the EphB3 receptor tyrosine kinase, with an IC₅₀ of 79 nM.[1][4] It has been shown to suppress the autophosphorylation of the EphB3 receptor.[3] While it is selective, it can also inhibit other Eph family kinases and a few non-receptor tyrosine kinases like p38α and p38β.[5]

5. Has **LDN-211904** been used in in vivo animal models?

Yes, **LDN-211904** has been administered via intraperitoneal injection in mouse models of colorectal cancer.[4][6] In one study, a dosage of 0.1 mg/kg was given three times a week for 21 days, which was effective in inhibiting tumor growth.[1][4][6]

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Precipitation observed in the final formulation.	Incomplete dissolution of LDN-211904 in the initial solvent (DMSO). Improper mixing order of vehicle components. Final concentration exceeds solubility in the vehicle.	Ensure LDN-211904 is fully dissolved in DMSO before adding other vehicle components. Follow the correct order of addition: DMSO stock, PEG300, Tween-80, and then saline. ^[1] Prepare a more dilute final solution if precipitation persists. Sonication may also aid in dissolution. ^[7]
Difficulty in administering the full dose due to viscosity.	High concentration of PEG300 in the vehicle.	While PEG300 is necessary for solubility, its concentration can be adjusted. Ensure the final volume allows for accurate and smooth injection. A slight warming of the solution may temporarily reduce viscosity, but stability at higher temperatures should be considered.
Inconsistent results or lack of efficacy in vivo.	Degradation of LDN-211904 due to improper storage. Suboptimal dosing or frequency. Issues with the animal model.	Always use freshly prepared formulations or properly stored stock solutions. ^[1] ^[3] Review literature for optimal dosing regimens for your specific model. The reported effective dose is 0.1 mg/kg three times a week. ^[1] ^[4] ^[6] Ensure the health and suitability of the animal models for the study.
Local irritation or adverse reactions at the injection site.	High concentration of DMSO or Tween-80. Incorrect injection technique.	Minimize the concentration of DMSO and Tween-80 in the final formulation as much as possible without compromising

solubility. Ensure proper intraperitoneal injection technique to avoid subcutaneous administration, which can cause irritation.

Data Summary

LDN-211904 Solubility

Solvent	Concentration	Reference
DMSO	5 mg/mL	[2]
DMSO	16 mg/mL	[7]
DMSO	50 mg/mL	[2]
DMSO	100 mg/mL	[2]
Methanol	5 mg/mL	[2]

LDN-211904 Stock Solution Stability

Storage Temperature	Duration	Reference
-20°C	Up to 3 months	[3]
-80°C	Up to 6 months	[1]

Experimental Protocols

Preparation of LDN-211904 Formulation for Intraperitoneal Injection (Example)

This protocol is adapted from a published in vivo study and is intended to produce a 2.5 mg/mL final concentration.[1]

Materials:

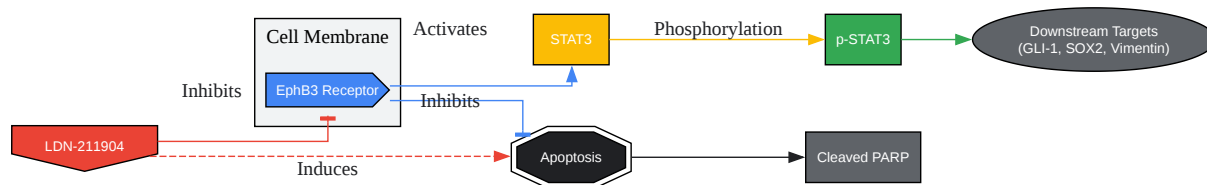
- LDN-211904 powder

- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Pipettes and sterile tips

Procedure:

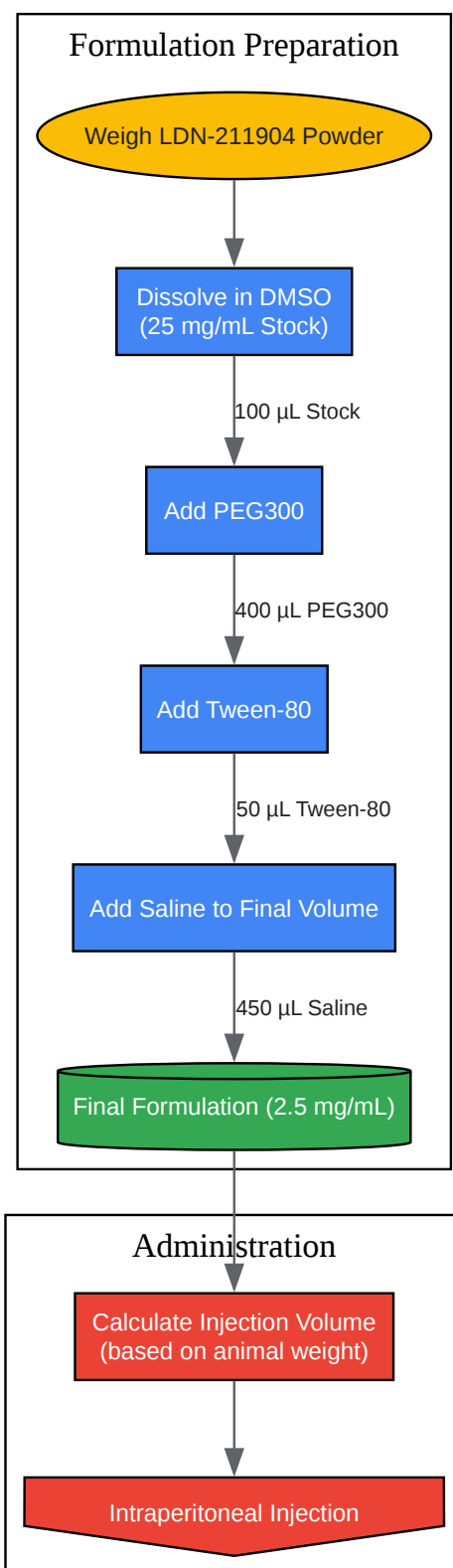
- Prepare a 25 mg/mL stock solution: Dissolve the required amount of **LDN-211904** powder in DMSO to achieve a concentration of 25 mg/mL. Ensure the powder is completely dissolved.
- Initial Dilution: In a sterile tube, add 400 μ L of PEG300.
- Add Stock Solution: To the PEG300, add 100 μ L of the 25 mg/mL **LDN-211904** stock solution in DMSO and mix thoroughly.
- Add Surfactant: Add 50 μ L of Tween-80 to the mixture and mix until homogeneous.
- Final Dilution: Add 450 μ L of saline to the mixture to bring the total volume to 1 mL. Mix gently but thoroughly to ensure a uniform solution.
- Administration: The final formulation is now ready for intraperitoneal injection at the desired dosage. For a 0.1 mg/kg dose in a 20g mouse, this would require injecting 0.8 μ L of the 2.5 mg/mL solution. It is advisable to further dilute the final formulation with the same vehicle composition to achieve a practical injection volume (e.g., 100 μ L).

Visualizations



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Caption: Signaling pathway of **LDN-211904** as an EphB3 inhibitor.



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Caption: Experimental workflow for **LDN-211904** i.p. formulation.

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